molecular formula C18H17NO B1343494 3'-Cyano-3-(2,4-dimethylphenyl)propiophenone CAS No. 898793-67-4

3'-Cyano-3-(2,4-dimethylphenyl)propiophenone

Cat. No.: B1343494
CAS No.: 898793-67-4
M. Wt: 263.3 g/mol
InChI Key: JTPBBDHNNOBLTJ-UHFFFAOYSA-N
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Chemical Reactions Analysis

3’-Cyano-3-(2,4-dimethylphenyl)propiophenone undergoes various types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3’-Cyano-3-(2,4-dimethylphenyl)propiophenone has a wide range of applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for pharmaceutical compounds.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3’-Cyano-3-(2,4-dimethylphenyl)propiophenone involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, depending on its chemical structure and functional groups . Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

3’-Cyano-3-(2,4-dimethylphenyl)propiophenone can be compared with other similar compounds, such as:

  • 3’-Cyano-3-(2,4-dimethylphenyl)acetophenone
  • 3’-Cyano-3-(2,4-dimethylphenyl)butyrophenone

These compounds share similar structural features but differ in their chemical properties and reactivity. The uniqueness of 3’-Cyano-3-(2,4-dimethylphenyl)propiophenone lies in its specific functional groups and their arrangement, which influence its reactivity and applications .

Properties

IUPAC Name

3-[3-(2,4-dimethylphenyl)propanoyl]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO/c1-13-6-7-16(14(2)10-13)8-9-18(20)17-5-3-4-15(11-17)12-19/h3-7,10-11H,8-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTPBBDHNNOBLTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)CCC(=O)C2=CC=CC(=C2)C#N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10644671
Record name 3-[3-(2,4-Dimethylphenyl)propanoyl]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10644671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898793-67-4
Record name 3-[3-(2,4-Dimethylphenyl)propanoyl]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10644671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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